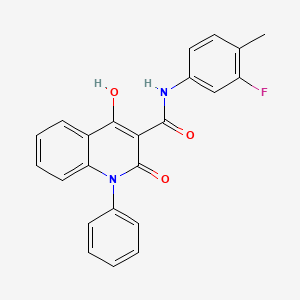
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure, characterized by a dihydroquinoline core with various functional groups including a carboxamide and a hydroxy group, suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Synthesis
The compound has a complex molecular structure, which can be represented as follows:
The synthesis typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. The presence of the fluorine atom and methyl group on the phenyl ring contributes to its unique chemical properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the context of anticancer properties. Research has shown that modifications to the dihydroquinoline core can significantly influence inhibitory activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent antitumor activity against cell lines such as H460 and HT-29 .
While specific mechanisms for this compound are still under investigation, it is suggested that this compound may interact with specific enzymes or receptors involved in cancer progression. Interaction studies are crucial for understanding its pharmacodynamics and potential therapeutic applications.
Comparative Biological Activity
To better understand the biological activity of this compound, we can compare it with other quinoline derivatives:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4-Hydroxyquinoline | Structure | Exhibits antimicrobial activity |
| N-(4-Methylphenyl)-4-hydroxyquinoline | Structure | Potential antitumor activity |
| N-(2-Fluorophenyl)-4-hydroxyquinoline | Structure | Antimicrobial properties |
This table highlights the structural similarities and differences among compounds that may share biological activities with this compound.
Case Studies and Research Findings
Research findings indicate varying degrees of efficacy against different cancer cell lines. For example, a study evaluated several quinoline derivatives for their in vitro antitumor activity against multiple cancer cell lines. The most promising compounds exhibited IC50 values in the single-digit nanomolar range, indicating strong efficacy comparable to established treatments like foretinib .
Moreover, another study explored related compounds and found that certain derivatives displayed significant antibacterial activity. This suggests that this compound may also have potential applications beyond oncology .
Future Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Detailed pharmacokinetic studies will be essential to establish its safety profile and efficacy in clinical settings. Additionally, exploring structural modifications could lead to enhanced biological activities or reduced side effects.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-14-11-12-15(13-18(14)24)25-22(28)20-21(27)17-9-5-6-10-19(17)26(23(20)29)16-7-3-2-4-8-16/h2-13,27H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLUMNWANKRFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














